molecular formula C11H19N B1492975 3-Cyclohexylidenepiperidine CAS No. 1507020-95-2

3-Cyclohexylidenepiperidine

Cat. No. B1492975
CAS RN: 1507020-95-2
M. Wt: 165.27 g/mol
InChI Key: KDJQXAJUEMXBCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperidine derivatives is a complex process that involves various chemical reactions. For example, a stereodivergent, highly diastereoselective, and scalable synthesis of cis- and trans-2-substituted 3-piperidinols, a core motif in numerous bioactive compounds, has been reported .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy .


Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. For instance, a new approach for the synthesis of spiro[piperidine-3,2’-oxindoles] via the [4 + 2] cycloaddition reaction of donor–acceptor cyclobutanes with iminooxindoles has been described .


Physical And Chemical Properties Analysis

Physical properties include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties describe the ability of a substance to undergo a specific chemical change .

Scientific Research Applications

I have conducted a search for the scientific research applications of “3-Cyclohexylidenepiperidine”, but unfortunately, the available information is quite limited. The search results primarily include suppliers and chemical databases offering this compound for pharmaceutical testing and reference standards . There doesn’t seem to be detailed public information on specific applications in various fields.

Mechanism of Action

The mechanism of action of a compound depends on its chemical structure and the biological target it interacts with. For example, some compounds can inhibit cell wall biosynthesis, protein synthesis, membrane function, nucleic acid synthesis, and metabolic pathways .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, some compounds can be corrosive, cause skin irritation, or respiratory irritation .

Future Directions

The future directions in the study of a compound or a class of compounds often involve exploring their potential applications in various fields such as medicine, materials science, and environmental science .

properties

IUPAC Name

3-cyclohexylidenepiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJQXAJUEMXBCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C2CCCNC2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclohexylidenepiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclohexylidenepiperidine
Reactant of Route 2
3-Cyclohexylidenepiperidine
Reactant of Route 3
3-Cyclohexylidenepiperidine
Reactant of Route 4
3-Cyclohexylidenepiperidine
Reactant of Route 5
3-Cyclohexylidenepiperidine
Reactant of Route 6
3-Cyclohexylidenepiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.